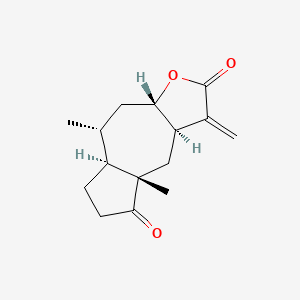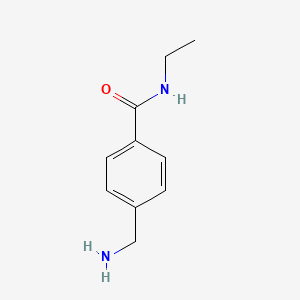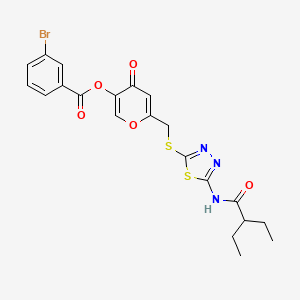![molecular formula C13H16N2O3S B2641144 N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide CAS No. 851408-65-6](/img/structure/B2641144.png)
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms. They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused with a pyridine moiety . The specific molecular structure of “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide” is not provided in the search results.Chemical Reactions Analysis
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . The specific chemical reactions involving “N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide” are not detailed in the search results.Applications De Recherche Scientifique
Genetic Effects of Ethylating Agents
Research has explored the genetic effects of ethyl methanesulfonate (EMS), a compound related to methanesulfonamides, highlighting its mutagenic properties across various genetic systems. EMS induces mutations by alkylating DNA, leading to a variety of genetic alterations, including base-pair insertions or deletions. This research provides insights into the mechanisms of genetic mutations induced by alkylating agents, which could be relevant for understanding the broader implications of methanesulfonamide derivatives in genetic research (Sega, 1984).
Methane as a Resource
Studies have investigated methanotrophs' ability to use methane as a sole carbon source, presenting a biotechnological application for methane and potentially related compounds. Methanotrophs can convert methane into various valuable products, suggesting that compounds like N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide might have utility in biotechnological applications aimed at methane utilization or transformation (Strong, Xie, & Clarke, 2015).
Occupational Exposure to Solvents
Research on occupational exposure to chlorinated solvents has highlighted the health risks associated with such chemicals, informing on the toxicity profile of various methanesulfonamides and similar compounds. Understanding the adverse health effects of chlorinated solvents can contribute to safer handling practices and regulatory policies for methanesulfonamide derivatives (Ruder, 2006).
Homogeneous Functionalization of Methane
Investigations into the homogeneous functionalization of methane offer insights into the chemical transformations of methane into more valuable compounds. This research area could inform the development of catalysts and processes for the functionalization of methane and similar structures, including methanesulfonamide derivatives (Gunsalus et al., 2017).
Methane Oxidation and Production
The anaerobic oxidation of methane (AOM) by archaea, utilizing a reverse methanogenesis pathway, presents a fascinating area of study that could have implications for understanding the metabolic pathways of compounds structurally related to methane, such as methanesulfonamides (Timmers et al., 2017).
Mécanisme D'action
Target of Action
The primary target of the compound N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .
Mode of Action
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing nerve impulse transmission .
Biochemical Pathways
The action of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide affects the cholinergic pathway. By inhibiting AChE, the compound prevents the hydrolysis of acetylcholine into choline and acetic acid . This leads to an increase in acetylcholine levels in the synaptic cleft, which can enhance the transmission of nerve impulses .
Pharmacokinetics
The compound’s strong potency in inhibiting ache suggests that it may have favorable pharmacokinetic properties .
Result of Action
The molecular effect of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)methanesulfonamide’s action is the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft . On a cellular level, this can enhance nerve impulse transmission, which may have potential therapeutic effects in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced .
Propriétés
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-9-3-4-10-8-11(5-6-14-19(2,17)18)13(16)15-12(10)7-9/h3-4,7-8,14H,5-6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPSACATPCGOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2641066.png)
![7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2641067.png)



![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)


![2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B2641079.png)

